

Mass Spectrometry Fragmentation Analysis of Ethyl Cyano(cyclopentylidene)acetate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl
cyano(cyclopentylidene)acetate

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This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **ethyl cyano(cyclopentylidene)acetate**. The following sections detail the primary fragmentation pathways, present key mass spectral data, and outline a standard experimental protocol for its analysis.

Molecular Structure and Properties

Ethyl cyano(cyclopentylidene)acetate (C₁₀H₁₃NO₂) is an α,β -unsaturated ester containing a nitrile group. Its molecular structure plays a key role in directing its fragmentation under mass spectrometry conditions.

- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight: 179.22 g/mol [1]
- CAS Number: 5407-83-0

Mass Spectrometry Data

The electron ionization mass spectrum of **ethyl cyano(cyclopentylidene)acetate** is characterized by several key fragment ions. The molecular ion peak ($[M]^{+}$) is observed at m/z 179. The most prominent fragments are summarized in the table below.

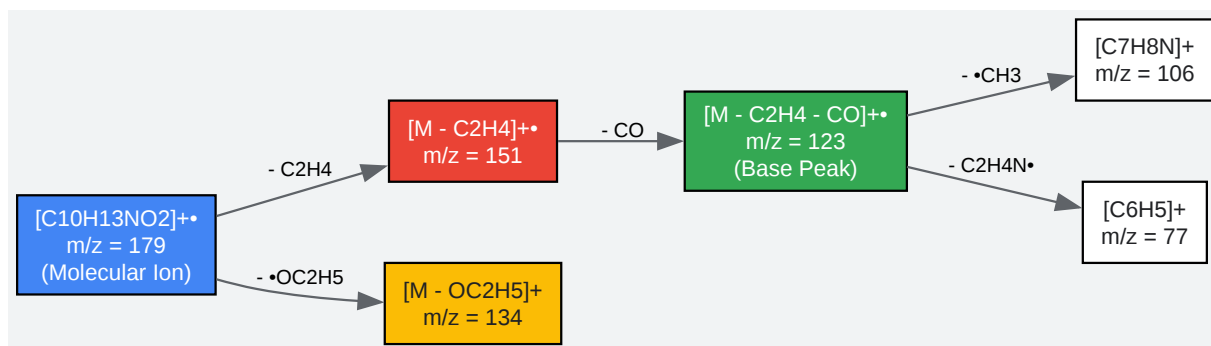
m/z	Proposed Fragment Ion	Formula	Notes
179	Molecular Ion	$[C_{10}H_{13}NO_2]^{+}$	Parent ion
151	$[M - C_2H_4]^{+}$	$[C_8H_9NO_2]^{+}$	Loss of ethylene via McLafferty-type rearrangement
134	$[M - OC_2H_5]^{+}$	$[C_8H_8NO]^{+}$	Loss of ethoxy radical
123	$[M - C_2H_4 - CO]^{+}$	$[C_7H_9N]^{+}$	Base Peak, loss of carbon monoxide from the m/z 151 fragment
106	$[C_7H_8N]^{+}$	$[C_7H_8N]^{+}$	Further fragmentation of m/z 123
77	$[C_6H_5]^{+}$	$[C_6H_5]^{+}$	Phenyl cation, indicative of rearrangement

Proposed Fragmentation Pathways

The fragmentation of **ethyl cyano(cyclopentylidene)acetate** is primarily driven by the functionalities of the ester and the overall molecular structure. The key fragmentation pathways are initiated by the ionization of the molecule, followed by a series of cleavage and rearrangement reactions.

The molecular ion at m/z 179 can undergo a characteristic McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (C_2H_4) and the formation of the ion at m/z 151. Another primary fragmentation is the cleavage of the C-O bond of the ester, resulting in the loss of an ethoxy radical ($\bullet OC_2H_5$) to yield the acylium ion at m/z 134.

The ion at m/z 151 can then lose a molecule of carbon monoxide (CO) to form the base peak at m/z 123. This fragment likely undergoes further rearrangements and loss of neutral species to produce smaller ions, such as the one at m/z 106. The presence of the ion at m/z 77 suggests a significant rearrangement of the carbon skeleton to form a stable phenyl cation.



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Caption: Proposed fragmentation pathway of **ethyl cyano(cyclopentylidene)acetate**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical experimental protocol for the analysis of **ethyl cyano(cyclopentylidene)acetate** using GC-MS.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.

- Injection Volume: 1 μ L.
- Split Ratio: 20:1.
- Oven Temperature Program:
 - Initial temperature: 70 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C.
 - Final hold: 5 minutes at 280 $^{\circ}$ C.

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 $^{\circ}$ C.
- Quadrupole Temperature: 150 $^{\circ}$ C.
- Scan Range: m/z 40-450.

Sample Preparation:

- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

This technical guide provides a foundational understanding of the mass spectrometric behavior of **ethyl cyano(cyclopentylidene)acetate**. The provided data and proposed fragmentation pathways can serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development.

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References

- 1. Ethyl 2-cyano-2-cyclopentylideneacetate | C₁₀H₁₃NO₂ | CID 223257 - PubChem [pubchem.ncbi.nlm.nih.gov]
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